5,7-dichloro-4H-imidazo[4,5-b]pyridine
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Overview
Description
The compound with the identifier “5,7-dichloro-4H-imidazo[4,5-b]pyridine” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5,7-dichloro-4H-imidazo[4,5-b]pyridine involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
5,7-dichloro-4H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5,7-dichloro-4H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies involving biological systems, such as enzyme inhibition or protein binding assays.
Medicine: this compound can be explored for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.
Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5,7-dichloro-4H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
5,7-dichloro-4H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFWUNKUZVHGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC2=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC2=NC=NC2=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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